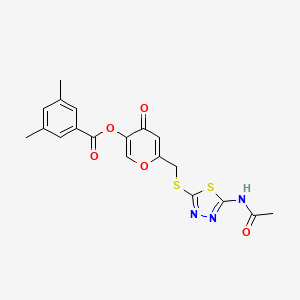

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate

描述

This compound integrates a 1,3,4-thiadiazole core substituted with an acetamido group at position 5, a thioether-linked methylpyranone moiety, and a 3,5-dimethylbenzoate ester. The acetamido group enhances hydrogen-bonding capacity, while the dimethylbenzoate ester may improve lipophilicity, influencing membrane permeability.

属性

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S2/c1-10-4-11(2)6-13(5-10)17(25)27-16-8-26-14(7-15(16)24)9-28-19-22-21-18(29-19)20-12(3)23/h4-8H,9H2,1-3H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARSAGIWTALLEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is a novel organic molecule characterized by its complex structure that includes a pyran ring, a thiadiazole moiety, and an acetamido group. This unique combination of functional groups suggests potential biological activities that merit investigation.

The molecular formula of the compound is , with a molecular weight of approximately 418.5 g/mol . The presence of various functional groups enhances its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 418.5 g/mol |

| Structure | Pyran, Thiadiazole, Acetamido |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiadiazole ring and subsequent coupling reactions to introduce the pyran and benzoate moieties. The detailed synthetic pathway remains a focus of ongoing research to optimize yields and purity.

Anticancer Properties

Recent studies have highlighted the cytotoxic activity of thiadiazole derivatives, which are known for their significant effects against various cancer cell lines. For instance, compounds structurally related to the target compound have shown promising results in inhibiting the growth of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Cytotoxicity Evaluation :

-

Mechanism of Action :

- The mechanism by which these compounds exert their cytotoxic effects may involve interference with cellular processes such as apoptosis induction or disruption of cellular signaling pathways related to growth and proliferation.

Antimicrobial Activity

Thiadiazole derivatives have also been recognized for their antimicrobial properties . The presence of sulfur in the thiadiazole structure contributes to enhanced lipophilicity, which can improve tissue permeability and bioavailability.

Case Studies

Several case studies have documented the biological activity of similar thiadiazole derivatives:

- Study 1 : A derivative with a thiadiazole core exhibited significant antibacterial activity against Gram-positive bacteria.

- Study 2 : Another study reported that hybrid compounds containing thiadiazole and phthalimide moieties demonstrated enhanced anticancer activity due to increased lipophilicity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to two synthesized analogues from recent literature:

Key Observations :

- Heterocyclic Linkage : The pyran ring in the target compound may confer different electronic effects compared to the pyridazine in , influencing π-π stacking interactions in biological targets.

Bioactivity and Physicochemical Properties

- Lipophilicity : The 3,5-dimethylbenzoate ester in the target compound likely increases logP compared to ’s hydrophilic triacetylated pyran and ’s polar bis(chloroacetate).

- Thermal Stability : The acetamido and benzoate groups may enhance stability over ’s labile acetoxy moieties.

- Bioactivity Inference: While explicit data for the target compound is unavailable, ’s amino-thiadiazole-pyran derivative showed moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), suggesting the target’s acetamido group could improve potency through enhanced target binding .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。